![molecular formula C25H23NO5 B13936087 (2R)-2-[amino-(2-methoxyphenyl)methyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid](/img/structure/B13936087.png)
(2R)-2-[amino-(2-methoxyphenyl)methyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-®-3-Amino-3-(2-methoxyphenyl)-propionic acid is a derivative of amino acids commonly used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely utilized in solid-phase peptide synthesis (SPPS) to protect the amino group during the synthesis process .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-®-3-Amino-3-(2-methoxyphenyl)-propionic acid typically involves the protection of the amino group with the Fmoc group. This is achieved through a reaction between the amino acid and Fmoc chloride in the presence of a base such as diisopropylethylamine (DIPEA) in a solvent like dichloromethane (DCM) . The reaction conditions are generally mild, and the product is purified through crystallization or chromatography.
Industrial Production Methods
Industrial production of Fmoc-®-3-Amino-3-(2-methoxyphenyl)-propionic acid follows similar synthetic routes but on a larger scale. Automation and the use of robotic instrumentation in SPPS have streamlined the production process, allowing for the efficient synthesis of peptides with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-®-3-Amino-3-(2-methoxyphenyl)-propionic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions using piperidine in dimethylformamide (DMF).
Common Reagents and Conditions
Deprotection: Piperidine in DMF (20:80) is commonly used for Fmoc deprotection.
Coupling: DIC and HOBt in DMF are used for peptide bond formation.
Major Products Formed
The major products formed from these reactions are peptides with the desired amino acid sequence, where Fmoc-®-3-Amino-3-(2-methoxyphenyl)-propionic acid is incorporated at specific positions .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Fmoc-®-3-Amino-3-(2-methoxyphenyl)-propionic acid is used in the synthesis of complex peptides and proteins. Its role as a protected amino acid derivative makes it essential for SPPS .
Biology and Medicine
In biology and medicine, peptides synthesized using Fmoc-®-3-Amino-3-(2-methoxyphenyl)-propionic acid are used in drug development, particularly in the design of peptide-based therapeutics and vaccines .
Industry
In the industrial sector, the compound is used in the large-scale production of peptides for research and therapeutic purposes .
Wirkmechanismus
The mechanism of action of Fmoc-®-3-Amino-3-(2-methoxyphenyl)-propionic acid involves its incorporation into peptides during SPPS. The Fmoc group protects the amino group, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to build the desired peptide .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Fmoc-®-3-Amino-3-(2-hydroxyphenyl)-propionic acid
- Fmoc-®-3-Amino-3-(2-chlorophenyl)-propionic acid
Uniqueness
Fmoc-®-3-Amino-3-(2-methoxyphenyl)-propionic acid is unique due to the presence of the methoxy group on the phenyl ring, which can influence the compound’s reactivity and the properties of the resulting peptides .
Eigenschaften
Molekularformel |
C25H23NO5 |
|---|---|
Molekulargewicht |
417.5 g/mol |
IUPAC-Name |
(2R)-2-[amino-(2-methoxyphenyl)methyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid |
InChI |
InChI=1S/C25H23NO5/c1-30-21-13-7-6-12-19(21)23(26)22(24(27)28)25(29)31-14-20-17-10-4-2-8-15(17)16-9-3-5-11-18(16)20/h2-13,20,22-23H,14,26H2,1H3,(H,27,28)/t22-,23?/m1/s1 |
InChI-Schlüssel |
PCBQIOXJLXILES-WTQRLHSKSA-N |
Isomerische SMILES |
COC1=CC=CC=C1C([C@H](C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N |
Kanonische SMILES |
COC1=CC=CC=C1C(C(C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


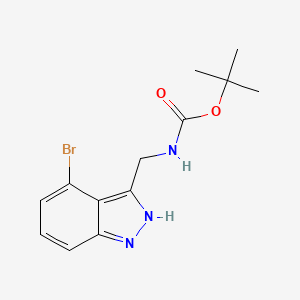

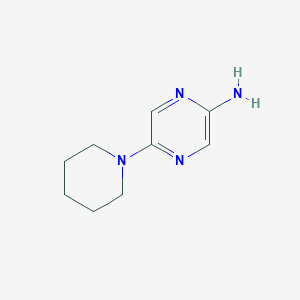


![4-(1-(1-Ethoxyethyl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13936024.png)
![5-(4-methoxyphenyl)-7-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13936033.png)

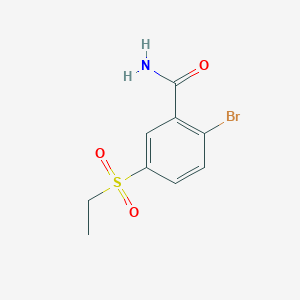
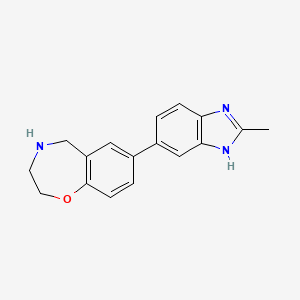

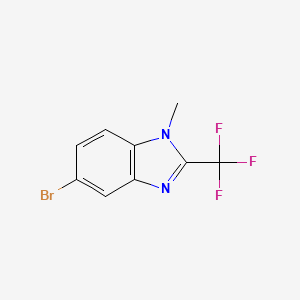

![5-(5-{5-Bromo-thiophen-2-yl}-[1,3,4]oxadiazole-2-yl)-2-chloro-pyridine](/img/structure/B13936071.png)
